molecular formula C30H44O10 B13443391 5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Cat. No.: B13443391
M. Wt: 564.7 g/mol
InChI Key: QIVAZRNVKKOUNT-WQXIAEFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic compound with significant biological and chemical properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a pyran-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process often includes the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the pyran-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s biological activity makes it a subject of interest in biochemical studies.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyran-2-one moiety play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the pyran-2-one moiety.

    Steroids: Similar structural framework but different functional groups and biological activities.

Uniqueness: The presence of multiple hydroxyl groups and the pyran-2-one moiety distinguishes this compound from other similar compounds. These structural features contribute to its unique chemical and biological properties, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a complex organic molecule notable for its potential biological activities. Understanding its biological activity involves exploring its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a complex tetradecahydrocyclopenta[a]phenanthrene core structure with multiple hydroxyl groups and a pyranone moiety. Its molecular formula is C31H54O6C_{31}H_{54}O_{6}, and it has a molecular weight of approximately 514.77 g/mol. The intricate stereochemistry contributes to its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC31H54O6C_{31}H_{54}O_{6}
Molecular Weight514.77 g/mol
Functional GroupsHydroxyl groups (-OH), Pyranone
Core StructureTetradecahydrocyclopenta[a]phenanthrene

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress. This property is vital for preventing cellular damage and may contribute to anti-aging effects.

Anticancer Activity

Several studies have reported that derivatives of cyclopenta[a]phenanthrene exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways:

  • Inhibition of cell proliferation : Compounds similar to this structure have been shown to inhibit the growth of various cancer cell lines.
  • Modulation of signaling pathways : They may affect pathways such as the PI3K/Akt/mTOR pathway which is crucial for cell survival and growth.

Anti-inflammatory Effects

The biological activity extends to anti-inflammatory effects. Compounds with similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated a strong correlation between hydroxyl group presence and antioxidant efficacy.
  • Anticancer Research : In vitro studies on breast cancer cells showed that compounds structurally related to this molecule induced significant apoptosis compared to untreated controls.
  • Inflammatory Response : Research assessing the effect on TNF-alpha levels in macrophages revealed that certain derivatives reduced inflammation markers significantly.

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for this steroidal glycoside, and what key reagents are employed?

The compound is synthesized via multi-step organic reactions starting from natural steroid precursors. Key steps include:

  • Glycosylation : Attachment of the carbohydrate moiety (e.g., a glucuronic acid derivative) to the steroid core using protecting groups like tert-butyldimethylsilyl (TBS) and coupling agents such as BF₃·Et₂O to enhance regioselectivity .
  • Oxidation/Reduction : Controlled oxidation of hydroxyl groups (e.g., using Jones reagent) and selective reduction of ketones (e.g., NaBH₄) to achieve desired stereochemistry .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and methanol/water gradients for isolating intermediates .

Key Reagents :

StepReagents/ConditionsPurpose
GlycosylationTBS-Cl, BF₃·Et₂O, anhydrous DCMProtect hydroxyl groups, catalyze coupling
OxidationCrO₃/H₂SO₄ (Jones reagent)Convert alcohols to ketones
PurificationHPLC (C18, 70% MeOH/H₂O)Isolate high-purity intermediates

Q. Q2. How can researchers assess the compound’s biological activity in vitro?

Standard assays include:

  • Endocrine Modulation : Luciferase reporter assays in cell lines (e.g., HEK293) transfected with steroid hormone receptors to measure transcriptional activation .
  • Metabolic Studies : Glucose uptake assays in adipocytes or hepatocytes using fluorescent glucose analogs (e.g., 2-NBDG) .
  • Dose-Response Analysis : IC₅₀/EC₅₀ determination via sigmoidal curve fitting (e.g., GraphPad Prism) .

Critical Controls :

  • Include structurally similar analogs (e.g., dexamethasone for glucocorticoid receptor assays) to validate specificity.
  • Use solvent-only controls (e.g., DMSO ≤0.1%) to rule out vehicle effects.

Advanced Research Questions

Q. Q3. How can stereochemical integrity be maintained during glycosylation, and what analytical methods confirm it?

Challenges : The compound’s stereochemistry at C3 (steroid) and C2' (sugar) is prone to epimerization under acidic/basic conditions. Solutions :

  • Use low-temperature glycosylation (−20°C) with anhydrous solvents to suppress side reactions .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Nuclear Overhauser Effect (NOE) NMR : 2D NOESY experiments (600 MHz, DMSO-d₆) to confirm spatial proximity of stereocenters (e.g., H3 of steroid and H1' of sugar) .

Example NOE Correlations :

Proton PairObserved Cross-Peak (ppm)Confirms Configuration
H3 (δ 3.82) ↔ H1' (δ 4.95)3.82 ↔ 4.95β-linked glycoside

Q. Q4. How do researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Case Study : Experimental ¹³C NMR shows C17 (δ 209.5) as a ketone, but DFT calculations (B3LYP/6-31G*) predict δ 205–206. Resolution Strategies :

Cross-Validation : Compare with NIST reference data (e.g., Entry 10: C17 δ 209.2 ).

Solvent Effects : Re-run NMR in CDCl₃ (less polar than DMSO) to assess hydrogen bonding impacts.

X-ray Crystallography : Resolve absolute configuration and validate electronic environment .

Data Comparison Table :

SourceC17 Chemical Shift (δ, ppm)Method
Experimental (DMSO)209.5¹³C NMR
NIST Reference 209.2¹³C NMR
DFT Calculation205–207B3LYP/6-31G*

Q. Q5. What advanced statistical methods are used to optimize synthetic yield and purity?

Design of Experiments (DoE) :

  • Response Surface Methodology (RSM) : Vary factors like temperature (40–80°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) to model optimal conditions .
  • Principal Component Analysis (PCA) : Identify critical variables affecting purity (e.g., catalyst loading contributes 65% variance) .

Example Optimization Results :

ConditionOptimal RangeImpact on Yield
Temperature60°C+25% yield
Catalyst Loading3 mol%+15% purity

Q. Q6. How can molecular docking predict the compound’s interaction with glucocorticoid receptors?

Methodology :

Protein Preparation : Retrieve receptor structure (PDB: 1P93), remove water, add hydrogens.

Ligand Preparation : Generate 3D conformers of the compound (Open Babel) and assign charges (AM1-BCC).

Docking : Use AutoDock Vina with a grid box centered on the ligand-binding domain (20 ų).

Key Findings :

  • The glycoside moiety forms hydrogen bonds with Arg611 and Gln570 (binding energy: −9.2 kcal/mol).
  • Steroid core hydrophobicity drives van der Waals interactions with Leu753 and Phe782 .

Q. Methodological Best Practices

  • Safety Protocols : Adhere to OSHA guidelines for handling steroid derivatives (e.g., PPE, fume hoods) .
  • Data Reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) and document reaction conditions in electronic lab notebooks (ELNs) .

Properties

Molecular Formula

C30H44O10

Molecular Weight

564.7 g/mol

IUPAC Name

5-[(3S,5S,8R,9S,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H44O10/c1-28-9-7-17(39-27-26(36)25(35)24(34)21(13-31)40-27)11-16(28)4-5-19-18(28)8-10-29(2)23(20(32)12-30(19,29)37)15-3-6-22(33)38-14-15/h3,6,14,16-21,23-27,31-32,34-37H,4-5,7-13H2,1-2H3/t16-,17-,18-,19+,20-,21+,23-,24+,25-,26+,27+,28-,29+,30-/m0/s1

InChI Key

QIVAZRNVKKOUNT-WQXIAEFUSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=COC(=O)C=C5)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=COC(=O)C=C5)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.